molecular formula C9H14ClN3 B8630291 N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine

N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B8630291
M. Wt: 199.68 g/mol
InChI Key: SASFPLRUXYONGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a dimethylaminoethylamino group attached to the second carbon of the pyridine ring and a chlorine atom attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine typically involves the reaction of 2-chloro-5-nitropyridine with 2-(dimethylamino)ethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, and the resulting product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Dimethylamino)ethylamine: A related compound with similar functional groups but lacking the pyridine ring.

    5-Chloro-2-aminopyridine: A compound with a similar pyridine ring structure but different substituents.

Uniqueness

N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine is unique due to the combination of its dimethylaminoethylamino group and chlorine atom on the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C9H14ClN3/c1-13(2)6-5-11-9-4-3-8(10)7-12-9/h3-4,7H,5-6H2,1-2H3,(H,11,12)

InChI Key

SASFPLRUXYONGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide (45.5 g, 0.19 mole) in 200 ml of 6 N-hydrochloric acid is stirred at reflux for 16 hours. The excess hydrochloric acid is removed by evaporation under reduced pressure. The oily residue is treated with excess 10 N sodium hydroxide and the product is extracted into ether. The ether extract is dried, filtered and evaporated under reduced pressure. The residual oil is purified by distillation, b.p. 106°-111° at 0.7 mm n25D 1.556. Weight obtained is 32.5 g.
Name
N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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